![molecular formula C25H23ClN4S B4690271 1,1-dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4690271.png)
1,1-dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea
Overview
Description
1,1-Dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea is a synthetic compound that has garnered interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound contains a thiourea group, which is known for its versatility in forming hydrogen bonds and interacting with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves the reaction of substituted 4-amino-1-benzylpyrazoles with thiophosgene, followed by the condensation of the resulting 1-benzyl-4-isothiocyanato-1H-pyrazoles with dibenzylamine. The final step involves the S-methylation of the resulting thioureas .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with specific binding properties.
Mechanism of Action
The mechanism of action of 1,1-dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. It has been proposed to modulate glutamatergic signaling pathways, which are crucial for various neurological functions . The compound’s antioxidant activity also contributes to its protective effects against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibenzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methylisothiourea
- 1,1-Dibenzyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methylisothiourea
Uniqueness
1,1-Dibenzyl-3-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea is unique due to its specific substitution pattern on the pyrazole ring and the presence of the chlorobenzyl group.
Properties
IUPAC Name |
1,1-dibenzyl-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4S/c26-24-14-8-7-13-22(24)18-30-19-23(15-27-30)28-25(31)29(16-20-9-3-1-4-10-20)17-21-11-5-2-6-12-21/h1-15,19H,16-18H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYIFXBAHVVCRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CN(N=C3)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.